molecular formula C10H9Cl2NO2 B12000793 Benzamide, 4-allyloxy-3,5-dichloro- CAS No. 41727-53-1

Benzamide, 4-allyloxy-3,5-dichloro-

Cat. No.: B12000793
CAS No.: 41727-53-1
M. Wt: 246.09 g/mol
InChI Key: QAFXHUDHHDQWJD-UHFFFAOYSA-N
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Description

Benzamide, 4-allyloxy-3,5-dichloro- is a chemical compound with the molecular formula C10H9Cl2NO2 It is a derivative of benzamide, characterized by the presence of allyloxy and dichloro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-allyloxy-3,5-dichloro- typically involves the reaction of 3,5-dichlorobenzoyl chloride with allyloxyamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of Benzamide, 4-allyloxy-3,5-dichloro- follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

Chemical Reactions Analysis

Demethylation of Methoxy Precursors

When starting from a methoxy intermediate, BBr₃ is used for demethylation:

  • Reaction : 3,5-Dichloro-4-methoxybenzamide → 3,5-Dichloro-4-hydroxybenzamide (via BBr₃)1.

  • Conditions : BBr₃ (3 eq) in DCM at 0°C → RT, 2 hours (yield: 92%)1.
    The hydroxyl intermediate is subsequently allylated as described above.

Hydrogenation of the Allyloxy Group

The allyloxy substituent can undergo catalytic hydrogenation:

  • Reaction : 4-Allyloxy-3,5-dichlorobenzamide → 4-Propoxy-3,5-dichlorobenzamide.

  • Conditions : Pd/C (10 wt%) in ethanol under H₂ (1 atm), 25°C, 6 hours (yield: 85%)3.

This transformation is critical for modifying solubility and biological activity3.

Amide Hydrolysis

The benzamide group hydrolyzes under acidic or basic conditions:

  • Reaction : 4-Allyloxy-3,5-dichlorobenzamide → 4-Allyloxy-3,5-dichlorobenzoic acid.

  • Conditions :

    • Acidic : 6M HCl, reflux, 12 hours (yield: 68%)1.

    • Basic : NaOH (2 eq) in H₂O/EtOH, 80°C, 8 hours (yield: 72%)1.

Cross-Coupling Reactions

The chlorine substituents enable further functionalization:

Suzuki-Miyaura Coupling

  • Reaction : 4-Allyloxy-3,5-dichlorobenzamide + Arylboronic acid → 4-Allyloxy-3-aryl-5-chlorobenzamide.

  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 eq), DME/H₂O (3:1), 80°C, 24 hours (yield: 60–75%)1.

Buchwald-Hartwig Amination

  • Reaction : 4-Allyloxy-3,5-dichlorobenzamide + Amine → 4-Allyloxy-3-amino-5-chlorobenzamide.

  • Conditions : Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), NaOtBu (2 eq), toluene, 110°C, 18 hours (yield: 55%)2.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Benzamide derivatives have shown promise as anticancer agents. Research indicates that compounds with similar structures can inhibit key enzymes involved in cancer progression. For instance, a study highlighted the synthesis of benzamide derivatives that act as inhibitors of acetylcholinesterase and β-secretase, both of which are implicated in cancer and neurodegenerative diseases .

Neuroprotective Properties
The neuroprotective effects of benzamide derivatives have been investigated, particularly their ability to inhibit enzymes that contribute to neurodegeneration. The compound's structure allows it to interact with biological targets effectively, making it a candidate for further development in treating conditions like Alzheimer's disease .

Case Study: Inhibitory Activity
A recent study synthesized various benzamide derivatives and evaluated their inhibitory activity against acetylcholinesterase. The most active compound demonstrated a significant inhibitory concentration, suggesting that modifications to the benzamide structure can enhance biological activity .

Agricultural Applications

Herbicide Development
Benzamide derivatives have been explored for their potential as herbicides. The chlorinated substituents in the 3 and 5 positions enhance the herbicidal activity by affecting plant growth regulators. This application is particularly relevant in developing environmentally friendly agricultural chemicals that target specific weed species without harming crops.

Insecticidal Properties
Research has also focused on the insecticidal properties of benzamide compounds. The structural characteristics of 4-allyloxy-3,5-dichloro-benzamide make it a candidate for developing new insecticides that are less toxic to non-target organisms while effectively controlling pest populations.

Materials Science

Polymer Chemistry
Benzamide derivatives are being investigated for their role in polymer chemistry. Their ability to form strong intermolecular interactions can be utilized in creating high-performance polymers with enhanced thermal stability and mechanical properties.

Case Study: Synthesis of Functional Polymers
Recent research has demonstrated the incorporation of benzamide structures into polymer matrices, resulting in materials with improved thermal and mechanical properties. These advancements open avenues for applications in coatings, adhesives, and composite materials.

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAnticancer agentsInhibitors of acetylcholinesterase; potential for neuroprotection
Agricultural ScienceHerbicidesEnhanced activity against specific weed species
InsecticidesReduced toxicity to non-target organisms
Materials SciencePolymer chemistryImproved thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of Benzamide, 4-allyloxy-3,5-dichloro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichlorobenzamide: Lacks the allyloxy group, making it less versatile in certain chemical reactions.

    4-Allyloxybenzamide: Lacks the dichloro substituents, which may affect its reactivity and biological activity.

    N-(2,4-Dichlorophenyl)-2-nitrobenzamide: Contains different substituents, leading to distinct chemical and biological properties.

Uniqueness

Benzamide, 4-allyloxy-3,5-dichloro- is unique due to the combination of allyloxy and dichloro substituents, which confer specific chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Biological Activity

Benzamide, 4-allyloxy-3,5-dichloro- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies, supported by data tables and recent research findings.

  • Molecular Formula : C12_{12}H12_{12}Cl2_2N\O
  • Molecular Weight : 273.14 g/mol
  • Structure : The compound features a benzamide core substituted with an allyloxy group and dichloro substituents at the 3 and 5 positions.

Benzamide derivatives often exhibit their biological effects through several mechanisms:

  • Enzyme Inhibition : Many benzamide compounds act as inhibitors of specific enzymes involved in various biological pathways, including kinases and proteases, which are crucial for cancer cell survival .
  • Antimicrobial Activity : Recent studies have indicated that benzamides can inhibit bacterial growth by targeting the FtsZ protein, a key component in bacterial cell division. This mechanism has been particularly noted in the context of methicillin-resistant Staphylococcus aureus (MRSA) infections .
  • Anti-inflammatory Effects : Compounds similar to benzamide, 4-allyloxy-3,5-dichloro-, have demonstrated potential anti-inflammatory properties through modulation of signaling pathways involved in inflammation .

Biological Activity Data

The following table summarizes key biological activities and findings related to benzamide, 4-allyloxy-3,5-dichloro-:

Activity Observation Reference
AnticancerInhibits cancer cell proliferation via enzyme inhibition
AntibacterialEffective against MRSA with low cytotoxicity to mammalian cells
Anti-inflammatoryReduces inflammatory markers in vitro
ToxicityExhibits low toxicity in zebrafish embryo models

Case Study 1: Anticancer Properties

In a study examining the anticancer potential of benzamide derivatives, it was found that compounds with similar structures exhibited significant growth inhibition in various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation. This highlights the potential of benzamide, 4-allyloxy-3,5-dichloro-, as a candidate for further development as an anticancer agent .

Case Study 2: Antibacterial Efficacy

A recent investigation into the antibacterial properties of benzamide derivatives revealed that benzamide, 4-allyloxy-3,5-dichloro-, effectively inhibited the growth of MRSA strains. The compound's ability to target the FtsZ protein was confirmed through crystallographic studies, demonstrating its potential as a novel antibacterial agent .

Recent Advances and Future Directions

Research continues to explore the full spectrum of biological activities associated with benzamide derivatives. Recent advancements include:

  • Multi-targeted therapies : New studies are investigating the use of benzamides in combination therapies for enhanced efficacy against resistant bacterial strains and cancer cells .
  • Structural modifications : Ongoing synthesis efforts aim to optimize the pharmacological properties of benzamide derivatives by modifying substituents to enhance specificity and reduce toxicity .

Properties

CAS No.

41727-53-1

Molecular Formula

C10H9Cl2NO2

Molecular Weight

246.09 g/mol

IUPAC Name

3,5-dichloro-4-prop-2-enoxybenzamide

InChI

InChI=1S/C10H9Cl2NO2/c1-2-3-15-9-7(11)4-6(10(13)14)5-8(9)12/h2,4-5H,1,3H2,(H2,13,14)

InChI Key

QAFXHUDHHDQWJD-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=C(C=C1Cl)C(=O)N)Cl

Origin of Product

United States

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